1-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-3-苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经炎症成像
与“1-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-3-苯基脲”结构相关的化合物的一个重要应用是PET成像用于神经炎症。类似[11C]CPPC的化合物已经开发用于PET成像微胶质细胞,通过靶向巨噬细胞集落刺激因子1受体(CSF1R)。这些化合物是非常宝贵的工具,用于非侵入性成像反应性微胶质细胞和与疾病相关的微胶质细胞,有助于我们理解神经炎症在各种神经精神障碍中的作用。这项研究表明,结构类似的化合物在开发新的神经炎症治疗和监测中枢神经系统恶性肿瘤和外周恶性肿瘤治疗的神经炎症效应方面具有潜在应用(Horti et al., 2019)。
抗肿瘤活性
与“1-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-3-苯基脲”相关的化合物已经展示出显著的抗肿瘤活性。新型嘧啶基吡唑衍生物已被合成并评估其对多种肿瘤细胞系的细胞毒活性。一些衍生物对各种肿瘤细胞,包括人类癌细胞,显示出强大的抗肿瘤活性,而不会在小鼠中引起不良影响(Naito et al., 2005)。这表明基于“1-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-3-苯基脲”的核心结构设计新的抗癌药物的潜力。
抗结核活性
另一个应用领域包括开发结核病治疗方法。一些苯基哌嗪衍生物已被合成并测试其抗结核活性。这些化合物对结核分枝杆菌具有特定范围内的最小抑制浓度,表明有望开发新的抗结核药物(Foks et al., 2004)。
作用机制
Target of Action
The primary target of the compound “1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea” is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.
Mode of Action
This compound acts as an antagonist at the muscarinic receptor 4 (M4) . Antagonists are substances that inhibit the function of the receptor they bind to. In this case, the compound would inhibit the function of the M4 receptor, potentially altering neurological signaling.
Result of Action
The compound’s antagonistic action on the M4 receptor could result in altered neurological signaling . This could potentially have therapeutic effects in treating various neurological diseases/disorders such as Alzheimer’s Disease, Lewy Body Dementia, and the cognitive deficits associated with schizophrenia, Parkinson’s Disease, drug-induced Parkinsonism, dyskinesias, dystonia, chorea, levodopa induced dyskinesia, cerebral palsy, progressive supranuclear palsy, and Huntington’s disease .
属性
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c19-12-16-17(21-9-8-20-16)24-10-6-14(7-11-24)13-22-18(25)23-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-11,13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNNTBFOFOEYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。